N-Desmethylenzalutamide Achieves Steady-State Plasma Concentrations Comparable to Enzalutamide, Supporting Its Use as a Validated Pharmacokinetic Marker
In a phase III trial population (n=1103) and confirmed in real-world studies, steady-state trough plasma concentrations (Ctrough) of N-desmethylenzalutamide are consistently within the same order of magnitude as enzalutamide [1]. A direct head-to-head analysis in metastatic castration-resistant prostate cancer (mCRPC) patients (n=22) reported mean Ctrough values of 8.8 ± 2.1 μg/mL for N-desmethylenzalutamide and 12.4 ± 3.0 μg/mL for enzalutamide [2]. This contrasts sharply with the inactive carboxylic acid metabolite, which circulates at approximately 25% lower concentrations than enzalutamide [3].
| Evidence Dimension | Steady-state plasma trough concentration (Ctrough) |
|---|---|
| Target Compound Data | 8.8 ± 2.1 μg/mL (mean ± SD) |
| Comparator Or Baseline | Enzalutamide: 12.4 ± 3.0 μg/mL; Inactive carboxylic acid metabolite: ~25% lower than enzalutamide |
| Quantified Difference | N-desmethylenzalutamide Ctrough is 71% of enzalutamide Ctrough; circulates at comparable levels unlike the inactive metabolite which is significantly lower |
| Conditions | Metastatic castration-resistant prostate cancer patients receiving enzalutamide 160 mg once daily; liquid chromatography with UV detection |
Why This Matters
This concentration parity validates N-desmethylenzalutamide as a legitimate active moiety and a required analyte in pharmacokinetic studies, ensuring that analytical methods quantifying total active drug exposure must include both compounds.
- [1] Gibbons JA, Ouatas T, Krauwinkel W, et al. Clinical Pharmacokinetic Studies of Enzalutamide. Clin Pharmacokinet. 2015;54(10):1043-1055. doi:10.1007/s40262-015-0271-5 View Source
- [2] Joulia ML, Carton E, Jouinot A, et al. Pharmacokinetic/Pharmacodynamic Relationship of Enzalutamide and Its Active Metabolite N-Desmethyl Enzalutamide in Metastatic Castration-Resistant Prostate Cancer Patients. Clin Genitourin Cancer. 2020;18(2):155-160. doi:10.1016/j.clgc.2019.05.020 View Source
- [3] Gibbons JA, Ouatas T, Krauwinkel W, et al. Clinical Pharmacokinetic Studies of Enzalutamide. Clin Pharmacokinet. 2015;54(10):1043-1055. doi:10.1007/s40262-015-0271-5 View Source
